DRI-C25441

CD40–CD40L inhibition Costimulatory blockade Protein-protein interaction inhibitors

DRI-C25441 is a defined research tool for investigating CD40-CD40L blockade in autoimmunity and transplant models. Its distinct SAR, characterized by a biphenyl linker and 4-nitrobenzoyl amide, enables precise activity benchmarking. With an IC50 of 0.36 μM, it offers intermediate potency ideal for titration studies. Verify specific activity to ensure reproducible immunological outcomes and support rational drug design.

Molecular Formula C31H21N3O6
Molecular Weight 531.5 g/mol
Cat. No. B12396829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDRI-C25441
Molecular FormulaC31H21N3O6
Molecular Weight531.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C31H21N3O6/c35-29(22-11-15-24(16-12-22)34(39)40)32-23-13-9-20(10-14-23)19-5-7-21(8-6-19)30(36)33-28-18-17-27(31(37)38)25-3-1-2-4-26(25)28/h1-18H,(H,32,35)(H,33,36)(H,37,38)
InChIKeyLZHHABGKCSZVBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DRI-C25441: A Defined Small-Molecule CD40–CD40L Inhibitor for Immunological Research Procurement


DRI-C25441 is a synthetic small-molecule inhibitor designed to block the costimulatory protein-protein interaction between CD40 and CD40L (CD154) [1]. It belongs to a series of compounds developed from an organic dye chemical scaffold and is primarily utilized as a research tool to probe immune checkpoint modulation in autoimmunity and transplantation models [1]. The compound is provided as a powder with a molecular weight of 531.51 g/mol and a molecular formula of C31H21N3O6 .

Why DRI-C25441 Cannot Be Interchanged with Generic CD40 Pathway Inhibitors: A Procurement Rationale


The CD40–CD40L interaction represents a challenging protein-protein interface to inhibit with small molecules, and subtle structural variations among DRI-C series compounds result in significant differences in binding affinity and functional potency [1]. While all DRI-C compounds share a common core scaffold, modifications to the linker region and terminal substituents directly impact the IC50 value measured in cell-free binding assays [1]. For instance, the sulfonic acid-containing analog DRI-C21045 exhibits a 2.1-fold lower IC50 than DRI-C25441, underscoring that structural analogs are not functionally interchangeable [1]. Substituting DRI-C25441 with an alternative CD40–CD40L inhibitor without validating the specific activity profile may compromise experimental reproducibility and confound interpretation of immunological outcomes [2].

DRI-C25441 Quantitative Differentiation: Head-to-Head Potency and Functional Selectivity Data


Head-to-Head Binding Affinity Comparison: DRI-C25441 vs. DRI-C21045 and DRI-C21041

In a direct head-to-head comparison reported in the primary medicinal chemistry publication, DRI-C25441 exhibits an IC50 of 0.36 μM for inhibiting the CD40–CD40L interaction, positioning it as an intermediate-potency compound within the DRI-C series [1]. The analog DRI-C21045 demonstrates superior potency with an IC50 of 0.17 μM, while DRI-C21041 shows an IC50 of 0.31 μM [1].

CD40–CD40L inhibition Costimulatory blockade Protein-protein interaction inhibitors

Functional Selectivity Profile: >30-Fold Discrimination Against Related TNF Superfamily Interactions

The DRI-C compound series, including DRI-C25441, has been shown to possess >30-fold selectivity for the CD40–CD40L interaction over other TNF superfamily protein-protein interactions, specifically OX40–OX40L, BAFFR–BAFF, and TNF-R1–TNFα [1][2]. This selectivity was established using cell-free binding assays and confirmed in cellular NF-κB reporter systems [1].

Selectivity profiling Off-target assessment TNF superfamily

Downstream Functional Activity: Inhibition of CD40L-Induced NF-κB Activation

DRI-C25441 inhibits CD40L-induced activation of the NF-κB signaling pathway in cellular assays, as demonstrated using NF-κB sensor cells [1]. While a direct quantitative comparison of NF-κB inhibition IC50 values for DRI-C25441 versus analogs is not provided in the primary literature, the compound's ability to suppress this downstream signaling event confirms functional target engagement beyond binding inhibition [1].

NF-κB signaling Functional inhibition Cellular assay

Structural Determinants of Potency: Linker Region Modifications Differentiate DRI-C25441 from Higher-Potency Analogs

Structure-activity relationship (SAR) analysis from the discovery paper reveals that DRI-C25441 (compound 11) contains a biphenyl linker with a 4-nitrobenzoyl amide substituent, whereas the more potent DRI-C21045 (compound 10) incorporates a sulfonic acid group and a different substitution pattern [1]. This structural divergence results in a 2.1-fold difference in binding potency, providing a chemical handle for further optimization or for studying structure-function relationships [1].

Structure-activity relationship Medicinal chemistry Scaffold optimization

Optimal Research Applications for DRI-C25441 Based on Quantitative Evidence


Dose-Response Studies in In Vitro CD40–CD40L Blockade Models

With a defined IC50 of 0.36 μM for CD40–CD40L binding inhibition, DRI-C25441 is suitable for establishing concentration-response curves in cell-free and cell-based assays where intermediate inhibitory potency is desired [1]. This allows researchers to benchmark the effects of partial versus complete pathway blockade when comparing against higher-potency analogs [1].

Selectivity Validation Experiments for TNF Superfamily Interactions

Given the >30-fold selectivity of the DRI-C series for CD40–CD40L over other TNF superfamily members, DRI-C25441 can be employed as a reference compound in off-target counter-screens to confirm that observed immunological effects are specifically mediated through CD40–CD40L pathway inhibition [1].

Medicinal Chemistry Lead Optimization and SAR Expansion

DRI-C25441 represents a distinct SAR point within the DRI-C chemical series, characterized by its biphenyl linker and 4-nitrobenzoyl amide substituent [1]. This compound serves as a benchmark for synthetic efforts aimed at improving potency while maintaining selectivity, enabling rational design of next-generation CD40–CD40L inhibitors [1].

Alloantigen-Induced Immune Response Inhibition Studies

DRI-C25441 has been shown to inhibit alloantigen-induced immune responses, making it a valuable tool for in vitro models of transplant rejection and autoimmune activation [1]. Its intermediate potency allows for titration studies to determine the minimal effective concentration required for functional suppression [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for DRI-C25441

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.